molecular formula C21H23N3O3 B6581320 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine CAS No. 1203399-70-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B6581320
CAS No.: 1203399-70-5
M. Wt: 365.4 g/mol
InChI Key: JUUDDNXIBNPQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 4 and 4. The 4-position is functionalized with a 3,4-dimethoxyphenethylamine group, while the 6-position carries a 4-methoxyphenyl substituent. This compound belongs to a class of molecules studied for their biological activities, including antimicrobial and immunomodulatory properties, attributed to their ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-25-17-7-5-16(6-8-17)18-13-21(24-14-23-18)22-11-10-15-4-9-19(26-2)20(12-15)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUDDNXIBNPQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3O3C_{21}H_{29}N_3O_3, with a molecular weight of approximately 343.46 g/mol. The compound features a pyrimidine core substituted with methoxy and dimethoxy groups, which are known to influence its biological activity.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated cytotoxic effects against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values significantly lower than conventional chemotherapeutics like Cisplatin .
  • Adenosine Receptor Modulation : Compounds with similar structures have been noted for their interaction with adenosine receptors (A1 and A2A), which are crucial in neurodegenerative diseases. This modulation can promote neuronal survival and has implications for treating conditions like Alzheimer's disease .

Cytotoxicity Studies

A comparative analysis of the cytotoxic effects of this compound against various cancer cell lines reveals promising results:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)5.9 ± 1.7
SW-480 (Colorectal)2.3 ± 0.91
MCF-7 (Breast Cancer)5.65 ± 2.33

These findings suggest that the compound exhibits potent antiproliferative activity, especially against lung and colorectal cancers.

Receptor Binding Affinity

The binding affinity of the compound to adenosine receptors has been evaluated in vitro, showing selectivity towards A1 and A2A receptors:

Receptor Type Binding Affinity (Ki) Reference
A1R<10 µM
A2AR<10 µM

This selective binding profile indicates potential for developing treatments targeting neurodegenerative diseases.

Case Studies

  • In Vitro Evaluation : A study conducted on various synthesized pyrimidine derivatives, including this compound, demonstrated significant antitumor activity across multiple human cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological efficacy .
  • Neuroprotective Effects : In a model simulating neurodegeneration, compounds structurally related to the target compound showed enhanced neuronal survival rates when administered alongside known neuroprotective agents, suggesting a synergistic effect that warrants further investigation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyrimidine Derivatives
Compound Name Substituents at Pyrimidine Positions Key Functional Groups Molecular Weight
Target Compound 4: 3,4-Dimethoxyphenethyl; 6: 4-Methoxyphenyl Methoxy, amine ~433.5 g/mol*
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4: 2-Fluorophenyl; 5: (4-Methoxyphenyl)aminomethyl Fluorophenyl, methoxy, methyl ~456.5 g/mol
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4: 2-Fluorophenyl; 5: (4-Ethoxyphenyl)aminomethyl Fluorophenyl, ethoxy, methyl ~470.5 g/mol
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine 4: 4-Methoxyphenyl; 5: 4-Trifluoromethylphenyl Trifluoromethyl, methoxy, methyl ~524.5 g/mol
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 2: 4-Nitrophenyl; 4: Benzyl Nitro, benzyl ~398.4 g/mol

*Calculated based on formula.

Key Observations :

  • Substituent Electronic Effects: The target compound’s methoxy groups are electron-donating, enhancing solubility and π-π interactions.
  • Steric Influences : Bulky substituents like the 3,4-dimethoxyphenethyl group in the target compound may hinder rotational freedom, affecting conformational flexibility compared to smaller groups (e.g., methyl in ).
  • Hydrogen Bonding : The amine group in the target compound participates in N—H⋯N bonding, similar to derivatives in . However, trifluoromethyl in disrupts hydrogen bonding, relying instead on C—H⋯π interactions.

Crystallographic and Conformational Differences

Table 2: Dihedral Angles and Hydrogen Bonding Patterns
Compound Name Dihedral Angles (Pyrimidine vs. Substituents) Hydrogen Bonding Interactions
Target Compound Not reported in evidence Likely N—H⋯N and C—H⋯O (inferred)
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 12.8° (phenyl), 86.1° (aminomethyl) Intramolecular N—H⋯N; C—H⋯O and C—H⋯π
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 15.4°–77.5° (variable between molecules) Intermolecular N—H⋯N; π-π stacking
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine Not explicitly reported Weak C—H⋯O; dominated by van der Waals

Structural Implications :

  • Derivatives with fluorophenyl groups (e.g., ) exhibit smaller dihedral angles (~12–28°), promoting planarity and stronger π-π interactions.
  • Ethoxy substituents in introduce torsional strain (dihedral angle ~77.5°), reducing coplanarity compared to methoxy groups.
  • Trifluoromethyl groups in disrupt crystal packing due to steric and electronic effects, leading to less ordered structures.

Preparation Methods

Cyclocondensation of Urea/Guanidine Derivatives

Cyclocondensation reactions between β-diketones or α,β-unsaturated ketones and urea/guanidine derivatives represent a classical route to pyrimidines. For N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine, the 6-(4-methoxyphenyl) substituent is introduced via a pre-functionalized α,β-unsaturated ketone intermediate. A study on analogous pyrimidines demonstrated that heating 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the requisite dihydropyrimidine precursor, which is subsequently oxidized to the pyrimidine.

Nucleophilic Substitution on Preformed Pyrimidine Cores

An alternative method involves functionalizing a preformed dichloropyrimidine core. For example, 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) serves as a versatile intermediate. Selective displacement of the chloro group at position 4 with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the 4-amine derivative. The remaining chloro group at position 6 is then replaced via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Stepwise Synthesis and Optimization

Preparation of 4-Chloro-6-(4-Methoxyphenyl)Pyrimidine

Step 1: Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with 4-methoxyphenylboronic acid in a tetrahydrofuran/water mixture (3:1) using Pd(PPh₃)₄ as a catalyst. Reaction conditions: 80°C for 12 h under nitrogen.
Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Step 2: Selective amination at position 4 using 2-(3,4-dimethoxyphenyl)ethylamine. A mixture of 4-chloro-6-(4-methoxyphenyl)pyrimidine (1 equiv), 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv), and triethylamine (2 equiv) in anhydrous dichloromethane is stirred at room temperature for 24 h.
Yield: 76–81% after recrystallization (dichloromethane/ethyl acetate).

One-Pot Tandem Approach

A streamlined one-pot method combines cyclocondensation and functionalization:

  • Cyclocondensation: 4-Methoxybenzaldehyde (1 equiv), ethyl 3-(3,4-dimethoxyphenyl)propanoate (1 equiv), and guanidine hydrochloride (1.2 equiv) in ethanol with concentrated HCl (catalytic) are refluxed for 8 h.

  • In situ oxidation: Addition of MnO₂ (2 equiv) to the reaction mixture oxidizes the dihydropyrimidine intermediate to the aromatic pyrimidine.
    Yield: 65–70%.

Critical Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent polarityDichloromethaneMaximizes amine nucleophilicity
Reaction temperature25°C (amination)
80°C (Suzuki coupling)
Prevents decomposition of boronic acid
Catalyst loadingPd(PPh₃)₄ (5 mol%)Balances cost and efficiency

Protecting Group Strategies

The 3,4-dimethoxyphenyl group requires protection during amination. Acetylation of the ethylamine side chain using acetic anhydride prior to substitution prevents undesired side reactions. Deprotection is achieved via hydrolysis with 2 M HCl at 50°C for 2 h.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nucleophilic substitutionHigh regioselectivity
Scalable
Requires pre-functionalized intermediates68–81%
CyclocondensationOne-pot synthesis
Cost-effective
Lower yields due to oxidation step65–70%

The nucleophilic substitution route offers superior yields and reproducibility, making it preferable for laboratory-scale synthesis. However, the cyclocondensation approach reduces purification steps, which may benefit industrial applications despite marginally lower yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.6 Hz, 2H, Ar-H), 6.98–6.82 (m, 5H, Ar-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃), 3.67 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 6.8 Hz, 2H, CH₂Ar).

  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Impurity Profiling

Common impurities include:

  • Des-methoxy analog: Formed via demethylation during prolonged heating. Mitigated by strict temperature control.

  • Bis-aminated product: Results from excess amine reagent. Controlled by maintaining a 1.2:1 amine-to-pyrimidine ratio.

Industrial Scalability Challenges

Catalyst Recovery

Homogeneous Pd catalysts in Suzuki couplings pose separation issues. Immobilized catalysts (e.g., Pd on activated carbon) reduce metal leaching and enable reuse, though initial costs are higher.

Solvent Sustainability

Dichloromethane, while effective, faces regulatory restrictions. Substitution with cyclopentyl methyl ether (CPME) or 2-methyl-THF improves environmental profiles without sacrificing yield .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
  • Step 1 : React 4-methoxyphenylacetonitrile with 3,4-dimethoxyphenethylamine under basic conditions (e.g., KOH/EtOH) to form the pyrimidine core.

  • Step 2 : Introduce substituents via palladium-catalyzed cross-coupling or alkylation reactions .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) .

    • Data Table : Common Reaction Conditions
ParameterTypical RangeImpact on Yield
SolventDMF, THF, EtOHDMF improves solubility of aromatic intermediates
Temperature80–120°CHigher temps reduce reaction time but risk decomposition
CatalystPd(OAc)₂, CuIPd catalysts favor coupling; CuI aids Ullmann-type reactions

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use ¹H/¹³C NMR to verify methoxy groups (δ ~3.7–3.9 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° deviation observed in analogs) to confirm stereoelectronic effects .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 420–450 for M⁺) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy groups) influence biological activity, and what structure-activity relationships (SAR) exist?

  • Methodological Answer :
  • SAR Studies : Replace methoxy groups with halogens or alkyl chains to assess binding affinity. For example:

  • 3,4-Dimethoxy vs. 3,5-Dimethoxy : Analog studies show 3,4-substitution enhances kinase inhibition by 20–30% due to improved π-π stacking .

  • Methoxy → Trifluoromethyl : Reduces logP (hydrophobicity) but may decrease membrane permeability .

  • Assays : Use enzymatic (e.g., kinase inhibition IC₅₀) and cellular (e.g., apoptosis via flow cytometry) assays to quantify effects .

    • Data Table : Substituent Effects on IC₅₀
SubstituentTarget Enzyme (IC₅₀, nM)Cellular Activity (EC₅₀, µM)
3,4-Dimethoxy85 ± 51.2 ± 0.3
3,5-Dimethoxy110 ± 102.5 ± 0.5
4-Trifluoromethyl200 ± 15>10

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Structural Analogues : Compare with compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key parameters:
  • Grid box centered on ATP-binding site (coordinates: x=15, y=20, z=18).
  • Scoring functions (e.g., MM-GBSA) to rank poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Contradictory Data Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

  • Methodological Answer :
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) due to differential expression of metabolic enzymes .
  • Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .
  • Metabolite Screening : Use LC-MS to detect reactive metabolites (e.g., quinone imines) that may explain toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.